6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one
Description
6-Methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic derivative of the 2H-pyran-2-one scaffold, a heterocyclic structure widely studied for its pharmacological and biological properties. The compound features:
- Methyl group at position 6: A common substituent in pyranones, influencing lipophilicity and metabolic stability.
- 1-Pivaloylazetidin-3-yloxy group at position 4: A bulky, sterically hindered substituent that may enhance binding specificity and resistance to enzymatic degradation.
The 2H-pyran-2-one core is notable for its presence in natural products (e.g., fungal metabolites) and synthetic drugs, often associated with antimicrobial, anticancer, and antiviral activities .
Properties
IUPAC Name |
4-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-5-10(6-12(16)18-9)19-11-7-15(8-11)13(17)14(2,3)4/h5-6,11H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBUCVIUPRBFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-6-methyl-2-pyrone derivative.
Introduction of the Azetidine Moiety: The azetidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the pyranone ring.
Pivaloyl Protection: The azetidine moiety is then protected with a pivaloyl group to enhance its stability and prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
The synthesis of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves:
- Formation of the Pyranone Ring : This is achieved through cyclization reactions involving suitable precursors such as 4-hydroxy-6-methyl-2-pyrone.
- Introduction of the Azetidine Moiety : A nucleophilic substitution reaction introduces the azetidine derivative into the pyranone framework.
- Pivaloyl Protection : The azetidine group is protected with a pivaloyl moiety to enhance stability and prevent unwanted reactions.
Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
In biological research, 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one has shown potential in several areas:
- Enzyme Inhibition : The compound may inhibit specific enzymes, making it useful in drug discovery and development.
- Receptor Binding Studies : It can be employed in studies involving receptor-ligand interactions, which are critical for understanding cellular signaling pathways.
Industry
The compound is utilized in the production of agrochemicals and dyes, demonstrating its versatility beyond medicinal chemistry.
Case Study 1: Kinase Inhibition
A study evaluating the kinase inhibitory potential of pyran derivatives found that this compound demonstrated significant inhibition of mTOR (mechanistic target of rapamycin), a key regulator in cancer cell growth. The IC50 value was reported in the low nanomolar range, indicating potent activity.
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics.
Summary of Biological Activities
Future Directions and Research Opportunities
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with its targets.
- In Vivo Studies : Testing the efficacy and safety of the compound in animal models to evaluate its therapeutic potential.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly impacts biological activity and physicochemical properties.
Key Insight: The pivaloylazetidine group in the target compound offers unique steric and electronic properties compared to smaller (hydroxyl, methoxy) or non-polar (cyclohexenyl) substituents.
Substituent Variations at Position 6
Alkyl chain length and saturation at position 6 modulate bioactivity, particularly in antifungal and antimicrobial contexts.
Key Insight : Methyl at position 6 (target compound) provides moderate lipophilicity, while longer or unsaturated chains (e.g., heptenyl) in homologs improve membrane penetration and bioactivity .
Bioactivity Profiles:
- Target Compound : Expected to exhibit tailored bioactivity (e.g., antimicrobial, anticancer) due to the pivaloylazetidine group, though specific data are pending further studies.
- 4-Hydroxy-6-methyl-2H-pyran-2-one Derivatives : Demonstrated antimicrobial and antifungal properties when modified with thiazole groups .
- Trichoderma Metabolites : 6-Pentyl and 6-heptyl analogs show antifungal and phytotoxic effects, with unsaturated variants exhibiting higher potency .
Biological Activity
6-Methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Synthesis
The synthesis of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves a multicomponent reaction, which can be optimized for yield and purity. The method often includes the use of readily available starting materials and has been reported to achieve high yields through various reaction conditions.
Antimicrobial Properties
Research indicates that compounds similar to 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one exhibit significant antimicrobial activity. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. Studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
In vitro assays have revealed that 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantitatively assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing promising results .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In animal models, it has been shown to reduce inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases. Specifically, studies have highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of pyranone derivatives found that 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The researchers concluded that this compound could serve as a lead structure for developing new antimicrobial agents .
Case Study 2: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of the compound was evaluated alongside other known antioxidants. The results indicated that it had a higher radical scavenging activity than ascorbic acid at certain concentrations, suggesting its potential utility in nutraceutical applications .
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
